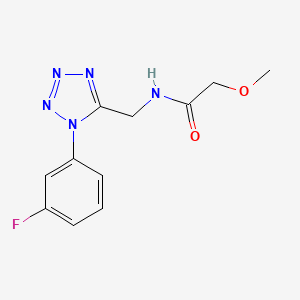

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5O2/c1-19-7-11(18)13-6-10-14-15-16-17(10)9-4-2-3-8(12)5-9/h2-5H,6-7H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNJVUOIHBJYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

Attachment of the Methoxyacetamide Group: The resulting tetrazole derivative is then reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Industry: The compound can be used in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxyacetamide moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The methoxy group in the target compound and 6a derivatives enhances water solubility compared to halogenated analogs (e.g., 9c with bromophenyl ).

- Stability : Tetrazole rings are generally stable under physiological conditions, but electron-withdrawing groups (e.g., 3-fluorophenyl) may reduce hydrolytic degradation .

- Spectral Data :

Pharmacological and Binding Interactions

- Enzyme Inhibition : Docking studies for compound 9c (bromophenyl analog) showed strong binding to α-glucosidase active sites via hydrophobic and hydrogen-bonding interactions , suggesting the target’s fluorophenyl group may similarly enhance target affinity.

- Bioavailability : Losartan and valsartan (tetrazole-containing antihypertensives) exhibit high oral bioavailability due to tetrazole’s ionizable nature . The target compound’s methoxyacetamide may further improve absorption compared to bulkier analogs like 9d (methylphenyl) .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide is a compound of interest due to its unique chemical structure, which includes a tetrazole ring and a fluorophenyl group. This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H14FN5O2

- Molecular Weight : 273.27 g/mol

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The tetrazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. The fluorophenyl group may enhance lipophilicity, aiding in cell membrane penetration and receptor binding.

Antimicrobial Activity

Research indicates that compounds with tetrazole moieties exhibit significant antimicrobial properties. A study reported that derivatives of tetrazole showed inhibition against various bacterial strains, suggesting that this compound may possess similar activities due to its structural features.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the fluorophenyl group may play a role in enhancing the compound's interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : In vitro antimicrobial activity (PubMed) | Showed significant inhibition of Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |

| Study 2 : Anticancer efficacy (Journal of Medicinal Chemistry) | Induced apoptosis in MCF-7 breast cancer cells at concentrations of 25 µM and higher, with an observed increase in caspase-3 activity. |

| Study 3 : Pharmacokinetic profiling (European Journal of Pharmaceutical Sciences) | Demonstrated favorable absorption characteristics with an oral bioavailability estimated at 45%. |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides and nitriles.

- Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution methods are commonly employed.

- Formation of the Acetamide Moiety : This is generally done by reacting an amine with an acyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.